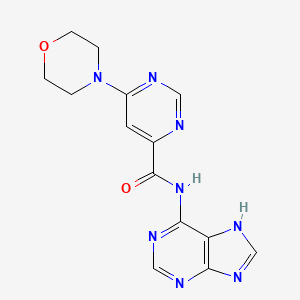

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a versatile chemical compound extensively used in scientific research for its unique properties. This compound is known for its applications in drug discovery, molecular biology studies, and various other fields of research.

作用機序

Target of Action

The primary targets of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, are the adenosine receptors . These receptors, namely A1, A2A, A2B, and A3, belong to the G protein-coupled receptor (GPCR) superfamily . They are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .

Mode of Action

This compound shows potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) . The inhibition of these targets results in changes in cellular processes, leading to potential therapeutic effects.

Biochemical Pathways

The compound’s action on adenosine receptors and CHK1 affects various biochemical pathways. For instance, the phosphatidylinositol-3 kinase (PI3K) pathway, one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, is influenced by this compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on adenosine receptors and inhibitory effects on CHK1 . These effects can lead to changes in cellular signaling and potentially contribute to therapeutic outcomes.

準備方法

The synthesis of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 6-chloro-9H-purine with morpholine to form 6-morpholino-9H-purine. This intermediate is then reacted with pyrimidine-4-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

化学反応の分析

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

This compound has diverse applications in scientific research. It is used in drug discovery as a potential inhibitor of specific enzymes and pathways involved in diseases like cancer . In molecular biology, it serves as a tool for studying cellular processes and signaling pathways. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents.

類似化合物との比較

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as 6-morpholino-9H-purine and 6-amino-9H-purine derivatives. These compounds share structural similarities but may differ in their specific biological activities and applications . The unique combination of the morpholino and pyrimidine-4-carboxamide groups in this compound contributes to its distinct properties and potential as a research tool .

生物活性

6-Morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, is a heterocyclic compound that has garnered attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the fusion of purine and pyrimidine rings, which contributes to its biological activity. Its molecular formula is C14H16N4O, with a molecular weight of approximately 284.31 g/mol. The presence of the morpholino group enhances its solubility and bioavailability.

This compound primarily acts as an antagonist at adenosine receptors (A1, A3) and inhibits checkpoint kinase 1 (CHK1). These actions lead to modulation of several biochemical pathways:

- Adenosine Receptor Antagonism : By blocking adenosine receptors, the compound can influence cellular signaling pathways involved in proliferation and apoptosis.

- CHK1 Inhibition : CHK1 plays a crucial role in DNA damage response; its inhibition can sensitize cancer cells to chemotherapeutic agents.

Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 8.0 | Cell cycle arrest |

| HCT116 | 3.5 | Synergistic effects with fludarabine |

In vivo studies have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential for cancer therapy .

Other Biological Activities

Beyond antitumor effects, the compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Its antagonistic action on adenosine receptors may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions due to modulation of adenosine signaling pathways.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of N-(9H-purin-6-yl) compounds, including this compound. Results indicated significant activity across multiple cancer cell lines with IC50 values ranging from 3 to 39 µM .

- Combination Therapy : In combination with fludarabine, the compound demonstrated enhanced cytotoxicity in vitro and in vivo, indicating its potential role in combination therapies for leukemia .

特性

IUPAC Name |

6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMRIXWVNMGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。